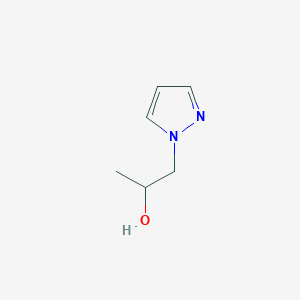

1-(1H-pyrazol-1-yl)propan-2-ol

説明

1-(1H-Pyrazol-1-yl)propan-2-ol is a heterocyclic alcohol featuring a pyrazole ring attached to the first carbon of a propan-2-ol backbone. Its structure combines the hydrogen-bonding capability of the hydroxyl group with the aromatic and electronic properties of pyrazole, making it a versatile intermediate in medicinal chemistry and drug design. This compound has been explored for its inhibitory activity against kinases like FGFR1, where steric and electronic properties of substituents critically influence binding interactions .

特性

IUPAC Name |

1-pyrazol-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(9)5-8-4-2-3-7-8/h2-4,6,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFGKEVDZXXQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(1H-pyrazol-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of 1-(1H-pyrazol-1-yl)propan-2-ol often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

化学反応の分析

Types of Reactions: 1-(1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce various alcohol derivatives.

科学的研究の応用

Medicinal Chemistry

1-(1H-pyrazol-1-yl)propan-2-ol has shown promise in the development of pharmaceutical agents due to its potential anti-inflammatory, antimicrobial, and antipyretic properties. Research indicates that compounds with similar structures may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the proliferation of certain viruses, including measles virus .

Case Study: Antiviral Activity

A study demonstrated that derivatives of pyrazole compounds exhibited significant antiviral activity by inhibiting DHODH, suggesting that 1-(1H-pyrazol-1-yl)propan-2-ol could be explored further as a therapeutic agent against viral infections .

Organic Synthesis

In synthetic chemistry, 1-(1H-pyrazol-1-yl)propan-2-ol serves as a versatile building block for creating more complex heterocyclic compounds. Its functional groups allow for various chemical reactions, such as oxidation and substitution, making it a valuable intermediate in drug development.

Chemical Reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids.

- Substitution: The amino group can participate in substitution reactions with electrophiles.

Biological Research

The compound's interactions with biological targets warrant exploration into its mechanism of action. Preliminary studies suggest that it may influence cellular pathways through enzyme inhibition or receptor modulation .

Biological Activity:

Research has indicated that similar pyrazole derivatives can modulate cannabinoid receptors, which are critical in various physiological processes, including pain sensation and immune response .

作用機序

The mechanism of action of 1-(1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Substitution Patterns and Steric Effects

Key Analogs :

- Compound 25 (1-(1H-Pyrazol-1-yl)propan-2-one) : Replacing the hydroxyl group with a ketone (propan-2-one) retains FGFR1 enzymatic activity (IC₅₀ = 45 nM), similar to the parent compound 17 (85 nM). This suggests that the ketone group can mimic hydrogen-bonding interactions of the hydroxyl group while introducing moderate steric bulk .

- Compounds 23 and 24 (Acylated Derivatives) : Substituting the methyl group with ethan-1-one (23) or propan-1-one (24) reduces FGFR1 inhibition to <40% at 0.1 µM. The reduced activity highlights the sensitivity of the binding pocket to steric hindrance, as bulkier substituents disrupt optimal interactions .

Structural Isomers :

- 3-(1H-Pyrazol-1-yl)-1-propanol: A positional isomer with the pyrazole attached to the third carbon.

Heterocyclic Ring Modifications

- 1-(1H-Imidazol-1-yl)propan-2-ol and 1-(1H-1,2,4-Triazol-1-yl)propan-2-ol: Replacing pyrazole with imidazole or triazole introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects on Pharmacological Activity

- Electron-Withdrawing Groups : Derivatives like 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (CAS 1803589-22-1) incorporate fluorine, enhancing metabolic stability and lipophilicity. Such modifications are common in optimizing pharmacokinetic profiles .

- Amino and Boron-Containing Groups: 1-(4-Amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol: The amino group on pyrazole and pyrrolidine substituent may enhance receptor binding through hydrogen bonding and steric fit . Boron-Containing Derivatives: Compounds like 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling efficient synthesis of complex molecules .

FGFR1 Inhibition :

| Compound | Structure Modification | FGFR1 IC₅₀ (nM) | Key SAR Insight |

|---|---|---|---|

| 17 (Reference) | Nitrobenzene substituent | 85 | Meta-substitution favored |

| 25 | 1-(1H-Pyrazol-1-yl)propan-2-one | 45 | Ketone mimics hydroxyl H-bond |

| 27 | Phenylmethanol substitution | 113 | Moderate steric tolerance |

Key Findings :

Physicochemical Properties :

| Property | 1-(1H-Pyrazol-1-yl)propan-2-ol | 3-(1H-Pyrazol-1-yl)-1-propanol | 1-(1H-Imidazol-1-yl)propan-2-ol |

|---|---|---|---|

| Molecular Formula | C₆H₁₀N₂O | C₆H₁₀N₂O | C₆H₁₀N₂O |

| logP (Predicted) | ~0.5 | ~0.3 | ~0.7 |

| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) |

| Solubility (Water) | Moderate | High | Moderate |

生物活性

1-(1H-pyrazol-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 1-(1H-pyrazol-1-yl)propan-2-ol consists of a pyrazole ring bonded to a propan-2-ol moiety. The presence of the hydroxyl group and the pyrazole ring contributes to its reactivity and interaction with biological targets. The compound can form hydrogen bonds and engage in π-π interactions, which are crucial for its biological activity.

The biological activity of 1-(1H-pyrazol-1-yl)propan-2-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(1H-pyrazol-1-yl)propan-2-ol can inhibit the growth of various bacterial strains, including E. coli and S. aureus .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(1H-pyrazol-1-yl)propan-2-ol | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. For example, compounds containing the pyrazole ring have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(1H-pyrazol-1-yl)propan-2-ol and related compounds. In vitro assays have shown that these compounds can decrease cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(1H-pyrazol-1-yl)propan-2-ol | MDA-MB-231 | 25 µM |

| MCF-7 | 50 µM |

Study on Anticancer Potential

A study evaluated the anticancer effects of several pyrazole derivatives, including 1-(1H-pyrazol-1-yl)propan-2-ol, on breast cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 25 µM for MDA-MB-231 cells .

Study on Antimicrobial Activity

Another study investigated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The results showed that compounds with structural similarities to 1-(1H-pyrazol-1-yl)propan-2-ol exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。